molecular formula C18H32O2 B14512574 Methyl heptadeca-10,12-dienoate CAS No. 63024-92-0

Methyl heptadeca-10,12-dienoate

Cat. No.: B14512574
CAS No.: 63024-92-0
M. Wt: 280.4 g/mol
InChI Key: QRLOGVJZQFVNRV-UHFFFAOYSA-N
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Description

Methyl heptadeca-10,12-dienoate is an organic compound with the molecular formula C18H32O2 It is a methyl ester derivative of heptadeca-10,12-dienoic acid, characterized by the presence of two conjugated double bonds at the 10th and 12th positions of the heptadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl heptadeca-10,12-dienoate typically involves the esterification of heptadeca-10,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing heptadeca-10,12-dienoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the desired methyl ester.

Chemical Reactions Analysis

Types of Reactions: Methyl heptadeca-10,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to yield a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Methanol and sodium methoxide for transesterification.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated methyl ester or alcohol.

    Substitution: Different methyl esters depending on the nucleophile used.

Scientific Research Applications

Methyl heptadeca-10,12-dienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in fragrances and flavors.

Mechanism of Action

The mechanism of action of methyl heptadeca-10,12-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    Methyl linoleate (methyl octadeca-9,12-dienoate): Similar structure with two conjugated double bonds but with an additional carbon atom.

    Methyl oleate (methyl octadec-9-enoate): Contains a single double bond and is a common fatty acid ester.

Uniqueness: Methyl heptadeca-10,12-dienoate is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

63024-92-0

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl heptadeca-10,12-dienoate

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-9H,3-5,10-17H2,1-2H3

InChI Key

QRLOGVJZQFVNRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCCCCCCCC(=O)OC

Origin of Product

United States

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